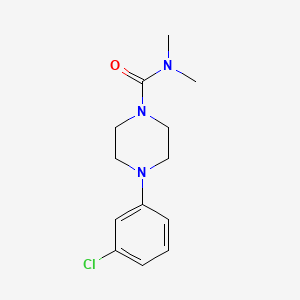![molecular formula C19H21NO3 B4193693 methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate](/img/structure/B4193693.png)
methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate
Overview
Description
Methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a derivative of 2-phenylbutyric acid, which is a drug used for the treatment of various medical conditions such as hyperlipidemia and depression. MPAA has been found to possess unique properties that make it a promising candidate for various scientific research applications.
Mechanism of Action
The mechanism of action of methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. This compound has been found to have a high affinity for certain receptors such as the serotonin receptor and the dopamine receptor, which are involved in various physiological processes such as mood regulation and pain perception.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on the body. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-depressant properties. This compound has also been found to regulate lipid metabolism and improve glucose tolerance, making it a potential candidate for the treatment of metabolic disorders such as obesity and diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate in lab experiments is its high purity and stability. This compound can be easily synthesized and purified to yield high-quality samples for research purposes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the research on methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate. One potential direction is the development of novel drugs based on the structure of this compound. This compound has been found to possess unique pharmacological properties that make it a promising candidate for the development of new drugs for the treatment of various medical conditions. Another potential direction is the study of the mechanism of action of this compound, which could provide insights into the physiological processes that are regulated by this compound. Finally, the study of the biochemical and physiological effects of this compound could lead to the development of new therapies for metabolic disorders such as obesity and diabetes.
Scientific Research Applications
Methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of drug discovery. This compound has been found to possess unique pharmacological properties that make it a potential candidate for the development of novel drugs for the treatment of various medical conditions such as cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
methyl 2-[4-(2-phenylbutanoylamino)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-17(15-7-5-4-6-8-15)19(22)20-16-11-9-14(10-12-16)13-18(21)23-2/h4-12,17H,3,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAROTJHLMLUHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 5-hydroxy-2-methyl-1-(tetrahydro-2-furanylmethyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B4193622.png)

![5-chloro-2-methoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4193650.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4193656.png)


![N,N'-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide}](/img/structure/B4193686.png)
![N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193696.png)
![N-{2-[(4-fluorobenzyl)thio]benzoyl}phenylalaninamide](/img/structure/B4193698.png)


![methyl N-{[(4-methylphenyl)amino]carbonyl}valinate](/img/structure/B4193712.png)
![5-phenylfuro[3,2-d]isothiazole](/img/structure/B4193719.png)